NRP1 antagonist 2
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Overview
Description
NRP1 antagonist 2 is a compound that targets neuropilin-1, a transmembrane glycoprotein receptor involved in various physiological and pathological processes. Neuropilin-1 plays a crucial role in angiogenesis, neuronal development, and immune responses. It is also implicated in cancer progression and viral infections, including SARS-CoV-2 .
Chemical Reactions Analysis
NRP1 antagonist 2 undergoes various chemical reactions, including binding to the vascular endothelial growth factor A (VEGF-A) binding site on neuropilin-1. This interaction disrupts VEGF-A-NRP-1 binding and inhibits VEGF-A triggered VEGFR2 phosphorylation . Common reagents used in these reactions include small molecule inhibitors and natural products that target the VEGF-A binding site . The major products formed from these reactions are compounds that effectively inhibit VEGF-A-NRP-1 binding .
Scientific Research Applications
NRP1 antagonist 2 has a wide range of scientific research applications. It is used in the study of cancer, where it inhibits tumor angiogenesis and progression . The compound is also investigated for its potential to interfere with SARS-CoV-2 virus entry, making it a candidate for COVID-19 treatment . Additionally, this compound is used in research on neuropathic pain, as it disrupts the VEGF-A/NRP-1 signaling pathway, which is involved in pain signaling . The compound’s role in immune responses and neuronal development further expands its applications in biology and medicine .
Mechanism of Action
NRP1 antagonist 2 exerts its effects by binding to the VEGF-A binding site on neuropilin-1. This binding disrupts the interaction between VEGF-A and neuropilin-1, inhibiting the downstream signaling pathways that promote angiogenesis and tumor progression . The compound also interferes with SARS-CoV-2 virus entry by blocking the binding of the virus’s spike protein to neuropilin-1 . The molecular targets involved in these pathways include VEGFR2 and other receptors associated with angiogenesis and viral entry .
Comparison with Similar Compounds
NRP1 antagonist 2 is unique in its ability to effectively disrupt VEGF-A-NRP-1 binding and inhibit VEGF-A triggered VEGFR2 phosphorylation . Similar compounds include EG00229, a known NRP-1 inhibitor, and other small molecule inhibitors that target the VEGF-A binding site on neuropilin-1 . These compounds share similar mechanisms of action but may differ in their potency and specificity .
Properties
Molecular Formula |
C20H17ClN6OS2 |
---|---|
Molecular Weight |
457.0 g/mol |
IUPAC Name |
2-[[4-(3-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H17ClN6OS2/c1-2-17-23-25-19(30-17)22-16(28)12-29-20-26-24-18(13-7-4-3-5-8-13)27(20)15-10-6-9-14(21)11-15/h3-11H,2,12H2,1H3,(H,22,25,28) |
InChI Key |
CTRUPGGFDZUABL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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